(3-フルオロ-4-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェニル)ボロン酸

説明

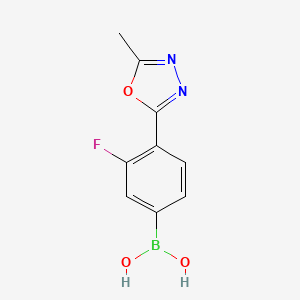

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H8BFN2O3 and its molecular weight is 221.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

オキサジアゾール部分、特に1,3,4-オキサジアゾールは、その抗がん特性について広く研究されてきました。この構造を持つ化合物は、さまざまな癌細胞株の増殖を阻害する上で有望な結果を示しています。 例えば、特定のオキサジアゾールは、MCF-7(乳がん)およびKB(口腔がん)細胞株に対して、低マイクロモル範囲のIC50値で有意なin vitro抗がん活性を示しました 。この化合物中のボロン酸基は、プロテアソーム阻害剤の開発に使用できます。プロテアソーム阻害剤は、癌細胞におけるタンパク質分解の調節に不可欠です。

抗糖尿病用途

1,3,4-オキサジアゾールコアを含むオキサジアゾールは、潜在的な抗糖尿病剤として特定されています。 それらは、グルコース調節と脂質代謝に役割を果たすPPARγアゴニストとして作用できます 。フルオロフェニル基の存在は、受容体への結合親和性を高め、新しい抗糖尿病薬の開発のための経路を提供する可能性があります。

抗ウイルス特性

1,3,4-オキサジアゾール誘導体は、その抗ウイルス活性で知られています。それらは、ウイルス酵素またはタンパク質を標的にするように設計され、ウイルスの複製能力を妨げます。 ボロン酸部分は、特にウイルスプロテアーゼの阻害剤を生成する際に有用です .

抗炎症効果

1,3,4-オキサジアゾールを含む化合物は、抗炎症特性を示すことが報告されています。それらは、プロ炎症性サイトカインの産生を阻害し、炎症反応を調節することができます。 これは、それらを炎症性疾患の治療のための潜在的な候補にします .

抗菌および抗真菌活性

オキサジアゾールの抗菌および抗真菌効果は、十分に文書化されています。それらは、細菌細胞壁合成または真菌細胞膜の完全性を破壊することができます。 ボロン酸基は、細胞壁生合成に関与する酵素への化合物の結合を促進することにより、これらの特性を高めることができます .

鎮痛の可能性

オキサジアゾール誘導体は、その鎮痛効果について調査されてきました。それらは、中枢または末梢の痛み経路に作用し、オピオイドに関連する副作用なしに痛みの軽減を提供することができます。 ボロン酸基を含む化合物の構造的特徴は、より良い有効性のために最適化できます .

抗けいれん活性

1,3,4-オキサジアゾール核は、いくつかの抗けいれん薬に共通の特徴です。これらの化合物は、神経伝達物質の放出を調節したり、イオンチャネルに作用して発作を防いだりできます。 3-フルオロフェニル基などのオキサジアゾール環上の特定の置換パターンは、抗けいれん活性を左右する可能性があります .

酵素阻害

ボロン酸は、特に活性部位にジオール官能基を持つ酵素と可逆的な共有結合複合体を形成することが知られています。 この特性は、酵素阻害剤の設計において利用されており、がん、代謝性疾患、感染症など、さまざまな治療分野で応用されています .

作用機序

Target of Action

The primary targets of 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid are unsaturated bonds in various chemical reactions . The compound is often used in Suzuki–Miyaura coupling reactions .

Mode of Action

The compound interacts with its targets through the addition of B–H over an unsaturated bond . This interaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond is a key step in these pathways .

Pharmacokinetics

It’s known that dehydroboration can be a problematic decomposition pathway for these motifs .

Result of Action

The compound’s action results in the formation of novel compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction could be catalyzed by ethers . Additionally, the compound should be stored at -20°C for maximum recovery .

生化学分析

Biochemical Properties

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s fluorine atom and oxadiazole ring also contribute to its binding affinity and specificity, enhancing its potential as a biochemical tool.

Cellular Effects

The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered signaling cascades and changes in gene expression profiles. Additionally, its interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s versatility and potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and persistent changes in cellular processes.

Dosage Effects in Animal Models

The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic pathways related to carbohydrate and lipid metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions determine the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a biochemical tool . Understanding the subcellular distribution of the compound is essential for optimizing its use in research and therapeutic applications.

生物活性

(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid (CAS: 1072945-71-1) is a boronic acid derivative featuring a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is . It exhibits a unique structure that may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Many studies have highlighted the ability of oxadiazole derivatives to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Antimicrobial Properties : Compounds containing the oxadiazole scaffold have demonstrated efficacy against various microbial strains.

Anticancer Activity

A significant focus has been placed on the anticancer potential of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. The following table summarizes findings from recent studies:

Case Studies

- Inhibition of Tumor Growth : In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in mouse models bearing MDA-MB-231 cells. The compound exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil.

- Mechanistic Insights : Research has shown that the compound inhibits histone deacetylase (HDAC), leading to altered gene expression profiles conducive to apoptosis in cancer cells. Additionally, it targets telomerase activity, crucial for maintaining telomere length in rapidly dividing cancer cells.

Antimicrobial Activity

The antimicrobial properties of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid have also been explored:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 - 8 µg/mL |

| Mycobacterium abscessus | 0.5 - 1.0 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate moderate exposure levels with acceptable bioavailability profiles. The compound demonstrated no significant toxicity at high doses in animal models:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Oral Bioavailability (F) | 31.8% |

| Acute Toxicity | No adverse effects up to 2000 mg/kg |

特性

IUPAC Name |

[3-fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFN2O3/c1-5-12-13-9(16-5)7-3-2-6(10(14)15)4-8(7)11/h2-4,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDXQWDZYOMAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=NN=C(O2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674411 | |

| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-71-1 | |

| Record name | B-[3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。